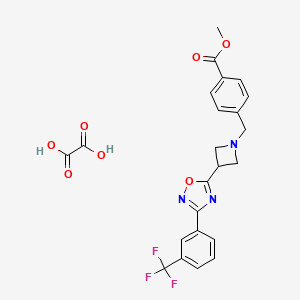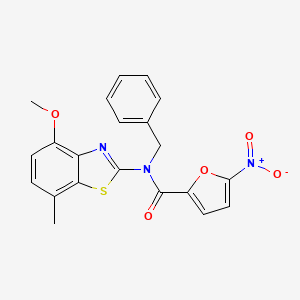
3-(Oxolan-3-yl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yl)propanoic acid typically involves the reaction of tetrahydrofuran with acrylonitrile, followed by hydrolysis. The reaction proceeds as follows:
Reaction of Tetrahydrofuran with Acrylonitrile: This step involves the nucleophilic addition of tetrahydrofuran to acrylonitrile under basic conditions to form 3-(Oxolan-3-yl)propanenitrile.
Hydrolysis of 3-(Oxolan-3-yl)propanenitrile: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving oxolane derivatives.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also undergo ionization, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Tetrahydrofuran: A parent compound with a similar oxolane ring structure.
Propanoic Acid: A simpler carboxylic acid without the oxolane ring.
3-Hydroxypropanoic Acid: Similar in structure but with a hydroxyl group instead of an oxolane ring.
Uniqueness: 3-(Oxolan-3-yl)propanoic acid is unique due to the presence of both an oxolane ring and a carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWHYOGIBXFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320601-71-6 | |
| Record name | 3-(oxolan-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
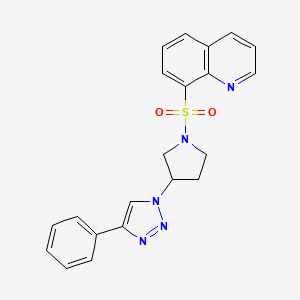
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)
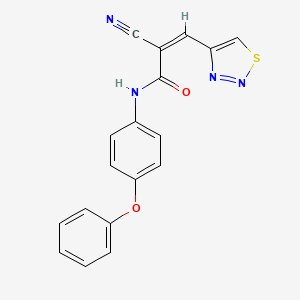
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
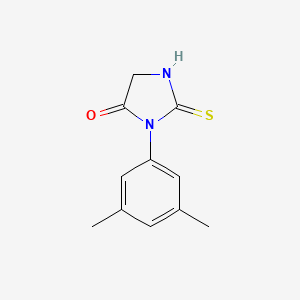
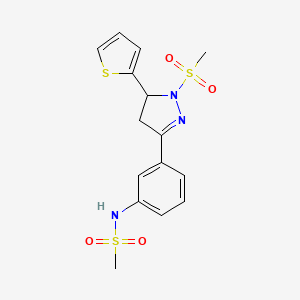
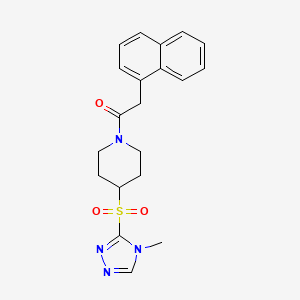
![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
